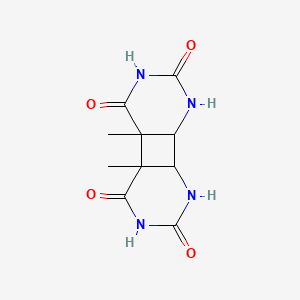
Thymine dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymine dimer is a member of the class of cyclobutadipyrimidines. It is characterized by its hexahydro-1,3,6,8-tetraazabiphenylene-2,4,5,7-tetrone structure, with two additional methyl substituents at positions 4a and 4b
Preparation Methods
The synthesis of Thymine dimer involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the successful synthesis of this compound . Industrial production methods may involve large-scale synthesis techniques to ensure the compound’s availability for various applications.
Chemical Reactions Analysis
Thymine dimer undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may lead to the formation of higher oxidation state derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
Thymine dimer has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a metabolite in certain bacterial species, such as Mycoplasma genitalium . In medicine, its unique structure and properties make it a potential candidate for drug development and therapeutic applications. Additionally, in industry, it is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of Thymine dimer involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Thymine dimer can be compared with other similar compounds, such as other cyclobutadipyrimidines. Its uniqueness lies in the presence of the additional methyl groups at positions 4a and 4b, which confer distinct chemical properties and reactivity. Similar compounds include cyclobutane this compound and other derivatives of cyclobutadipyrimidine . These compounds share a similar core structure but differ in their substituents and specific chemical properties.
Properties
Molecular Formula |
C10H12N4O4 |
|---|---|
Molecular Weight |
252.23 g/mol |
IUPAC Name |
7,8-dimethyl-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone |
InChI |
InChI=1S/C10H12N4O4/c1-9-3(11-7(17)13-5(9)15)4-10(9,2)6(16)14-8(18)12-4/h3-4H,1-2H3,(H2,11,13,15,17)(H2,12,14,16,18) |
InChI Key |
ASJWEHCPLGMOJE-UHFFFAOYSA-N |
SMILES |
CC12C(C3C1(C(=O)NC(=O)N3)C)NC(=O)NC2=O |
Canonical SMILES |
CC12C(C3C1(C(=O)NC(=O)N3)C)NC(=O)NC2=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















